Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate
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Overview
Description
Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxadiazole ring . The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 2-[5-(3-Aminophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: 2-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid.
Scientific Research Applications
Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anti-inflammatory, antibacterial, and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole
- 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
Uniqueness
Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate is unique due to the presence of both the oxadiazole ring and the nitro group, which confer distinct chemical and biological properties
Properties
CAS No. |
56894-60-1 |
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Molecular Formula |
C16H11N3O5 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate |
InChI |
InChI=1S/C16H11N3O5/c1-23-16(20)13-8-3-2-7-12(13)15-18-17-14(24-15)10-5-4-6-11(9-10)19(21)22/h2-9H,1H3 |
InChI Key |
XKIYTSLHNPCEJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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